

Physical and chemical properties of 2-hydroxybenzyl cyanide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

[Get Quote](#)

An In-Depth Technical Guide to 2-Hydroxybenzyl Cyanide

This guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxybenzyl cyanide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's synthesis, reactivity, and handling.

Introduction and Chemical Identity

2-Hydroxybenzyl cyanide, also known as **(2-hydroxyphenyl)acetonitrile**, is an aromatic organic compound featuring a hydroxyl (-OH) group and a cyanomethyl (-CH₂CN) group attached to a benzene ring at ortho positions. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules in medicinal chemistry.

Distinguishing it from its isomers, 3-hydroxybenzyl cyanide and 4-hydroxybenzyl cyanide, is critical, as the proximity of the hydroxyl and cyanomethyl groups in the 2-position allows for potential intramolecular interactions that influence its chemical behavior. While data for the 4-hydroxy isomer is more prevalent, this guide will focus on the properties and reactivity specific to the 2-hydroxy isomer.

Table 1: Chemical Identifiers for 2-Hydroxybenzyl Cyanide

Identifier	Value
IUPAC Name	(2-Hydroxyphenyl)acetonitrile
Molecular Formula	C ₈ H ₇ NO
Molecular Weight	133.15 g/mol
CAS Number	3692-55-9
Synonyms	o-Hydroxybenzyl cyanide, Salicyl cyanide (less common)

Physical Properties

The physical characteristics of 2-hydroxybenzyl cyanide are dictated by its aromatic nature and the presence of hydrogen-bonding capable hydroxyl and nitrile groups. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

Table 2: Physical Properties of 2-Hydroxybenzyl Cyanide

Property	Value	Source(s)
Appearance	Solid, crystals	General observation
Melting Point	120-122 °C	[1]
Boiling Point	Data not available; decomposes on heating	[1]
Solubility	Soluble in methanol, chloroform, DMSO. Slightly soluble in water.	[1]

Note: The para-isomer, 4-hydroxybenzyl cyanide, has a lower melting point of 67-71 °C, highlighting the structural influence of substituent positioning on physical properties.

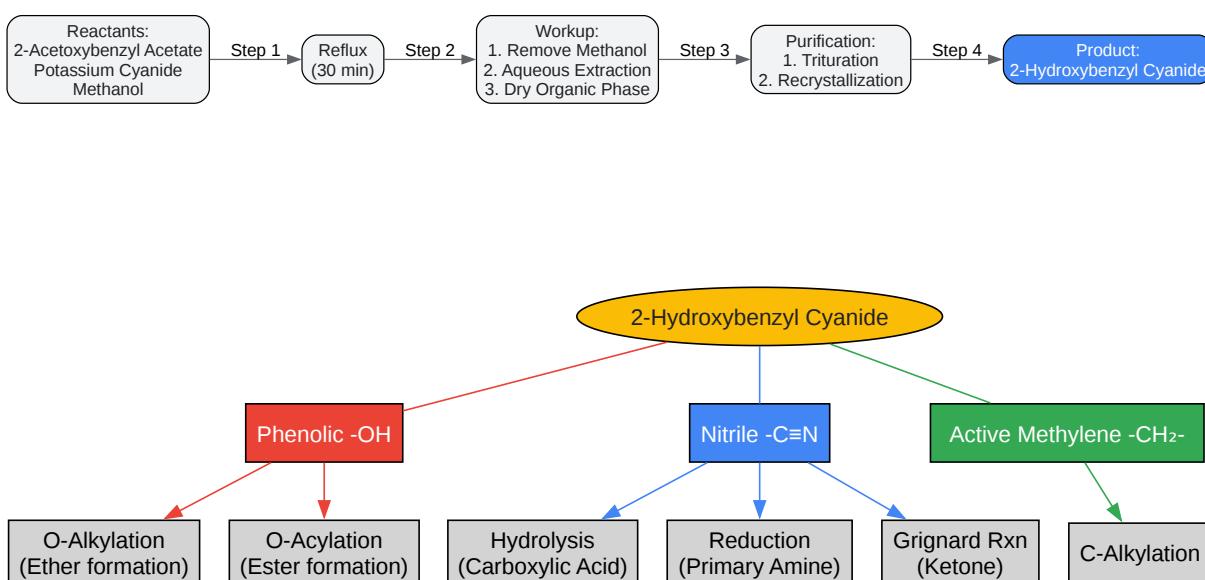
Synthesis of 2-Hydroxybenzyl Cyanide

The synthesis of hydroxybenzyl compounds requires careful selection of starting materials and reaction conditions to avoid the instability of free hydroxybenzyl halides. A reliable method involves the nucleophilic substitution of an acetate group, which serves as a stable precursor.

Experimental Protocol: One-Step Synthesis from 2-Acetoxybenzyl Acetate

This protocol is adapted from the work of Hayashi and Oka, which provides a convenient route to 2-hydroxybenzyl cyanide from a readily prepared starting material.^[1] The causality behind this choice is that 2-acetoxybenzyl acetate is more stable than the corresponding halide and the acetate leaving group is readily displaced by the cyanide nucleophile, with subsequent in-situ deprotection of the phenolic hydroxyl group.

Materials:


- 2-Acetoxybenzyl acetate (0.050 mol)
- Potassium cyanide (KCN) (0.075 mol)
- Methanol (50 mL)
- Chloroform
- Carbon tetrachloride

Procedure:

- Combine 2-acetoxybenzyl acetate (0.050 mol) and potassium cyanide (0.075 mol) in 50 mL of methanol in a round-bottom flask.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 30 minutes.
- After reflux, allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add water and extract the aqueous phase with a suitable organic solvent like dichloromethane or ethyl acetate.

- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase to yield the crude product.
- Triturate the crude product with a mixture of chloroform and carbon tetrachloride.
- Filter the solid and recrystallize from chloroform to yield pure 2-hydroxybenzyl cyanide.^[1]

Diagram 1: Synthesis Workflow of 2-Hydroxybenzyl Cyanide

[Click to download full resolution via product page](#)

Caption: Key reactive sites and potential chemical transformations.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions. ^{[2][3]*} **Hydrolysis:** Under acidic or basic conditions, the nitrile can be hydrolyzed to form (2-hydroxyphenyl)acetic acid, a valuable precursor for pharmaceuticals. This proceeds through an intermediate amide. ^{[2]*} **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the nitrile to a primary amine, yielding 2-(2-

hydroxyphenyl)ethanamine. [2] Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can also achieve this transformation. [4]* Grignard Reaction: Addition of a Grignard reagent ($R\text{-MgX}$) followed by aqueous workup converts the nitrile into a ketone. [3]

Reactions of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be removed by a base, forming a phenoxide which is a potent nucleophile.

- O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a base (e.g., K_2CO_3) yields the corresponding ether.
- O-Acylation: Esterification can be achieved by reacting with an acyl chloride or acid anhydride.

Reactions of the Active Methylene Group

The methylene protons are acidic ($\text{pK}_a \approx 25$ in DMSO for benzyl cyanide) due to the electron-withdrawing effect of both the nitrile and the aromatic ring. [5]* C-Alkylation: In the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), the methylene group can be deprotonated to form a carbanion. This nucleophile can then be alkylated with various electrophiles.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of 2-hydroxybenzyl cyanide. While a comprehensive, published spectrum for the 2-hydroxy isomer is not readily available in public databases, its expected spectral characteristics can be accurately predicted based on its structure.

Table 3: Predicted Spectroscopic Data for 2-Hydroxybenzyl Cyanide

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	Phenolic Proton (-OH)	δ 5.0 - 8.0 ppm (broad singlet)	Acidic proton, chemical shift is concentration and solvent dependent.
Aromatic Protons (Ar-H)	δ 6.8 - 7.4 ppm (multiplets)	Four distinct protons on a 1,2-disubstituted ring will show complex splitting patterns (dd, td, etc.). [6]	
Methylene Protons (-CH ₂ -)	δ ~3.7 ppm (singlet)	Singlet peak integrating to 2H. [6]	
¹³ C NMR	Nitrile Carbon (-C≡N)	δ ~117 ppm	Characteristic chemical shift for nitrile carbons. [7]
Methylene Carbon (-CH ₂ -)	δ ~20 ppm	Aliphatic sp ³ carbon adjacent to two sp ² systems. [7]	
Aromatic Carbons (Ar-C)	δ 115 - 155 ppm	Six distinct signals; C-OH carbon will be the most downfield (~155 ppm), C-CH ₂ CN will be shielded relative to benzene. [7]	
IR Spectroscopy	O-H Stretch (Phenol)	3200 - 3600 cm ⁻¹ (broad)	Characteristic of a hydrogen-bonded hydroxyl group.
C-H Stretch (Aromatic)	3000 - 3100 cm ⁻¹	Typical for sp ² C-H bonds.	
C≡N Stretch (Nitrile)	2240 - 2260 cm ⁻¹ (sharp, medium)	Diagnostic peak for the nitrile functional	

group.

C=C Stretch (Aromatic)	1450 - 1600 cm ⁻¹	Multiple bands indicating the aromatic ring.	
Mass Spectrometry (EI)	Molecular Ion (M ⁺)	m/z = 133	Corresponds to the molecular weight of C ₈ H ₇ NO.
Major Fragments	m/z = 132, 104, 94	Loss of H [•] ([M-H] ⁺); loss of HCN ([M-HCN] ⁺); loss of the cyanomethyl radical leading to a hydroxy-tropylium ion or similar rearrangement.	

Safety, Handling, and Storage

As a bifunctional molecule containing both a phenol and a cyanide group, 2-hydroxybenzyl cyanide must be handled with significant caution. The primary hazards are its acute toxicity if ingested, inhaled, or absorbed through the skin, and its potential to cause skin and eye irritation. [8][9]

Core Safety Protocol

1. Personal Protective Equipment (PPE):

- Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. [10]* Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash risk. [8]* Skin and Body Protection: A lab coat is required. For larger scale work, impervious protective clothing may be necessary. [8]* Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]
- General Handling: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [11]* Spills: For small spills, carefully sweep up the

solid material, avoiding dust generation, and place it in a sealed container for disposal. [10]*

First Aid:

- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [8] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. [8] * Inhalation: Move the individual to fresh air. [8] * Ingestion: Do NOT induce vomiting. [10] * In all cases of exposure, seek immediate medical attention. Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.

3. Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [8]* Store in a locked cabinet or a secure area accessible only to authorized personnel.

References

- Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518. [\[Link\]](#)
- PubChem. (n.d.). 4-Hydroxybenzyl cyanide.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles. [\[Link\]](#)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxybenzyl Cyanide, 98%. [\[Link\]](#)
- Human Metabolome Database. (2012). 4-Hydroxybenzeneacetonitrile. [\[Link\]](#)
- Chemistry Steps. (n.d.). Reactions of Nitriles. [\[Link\]](#)
- Semantic Scholar. (2001). Reactive bonding of natural rubber to metal by a nitrile–phenolic adhesive. [\[Link\]](#)
- VTechWorks. (n.d.). High Performance Materials Containing Nitrile Groups. [\[Link\]](#)
- Semantic Scholar. (1998). Reactive compatibilization of a nitrile rubber/phenolic resin blend: Effect on adhesive and composite properties. [\[Link\]](#)
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts. [\[Link\]](#)
- ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [\[Link\]](#)
- Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. [\[Link\]](#)
- NIST. (n.d.). 2-Methylbenzyl cyanide. [\[Link\]](#)
- MassBank. (2008). Benzyl cyanides. [\[Link\]](#)

- Wikipedia. (n.d.). Benzyl cyanide. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.be [fishersci.be]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-hydroxybenzyl cyanide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171700#physical-and-chemical-properties-of-2-hydroxybenzyl-cyanide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com